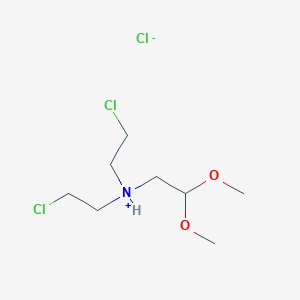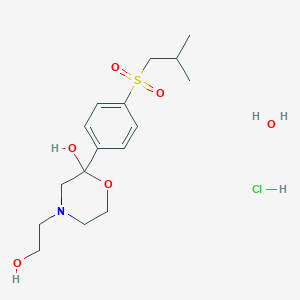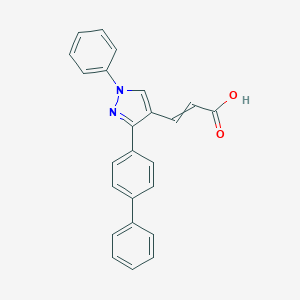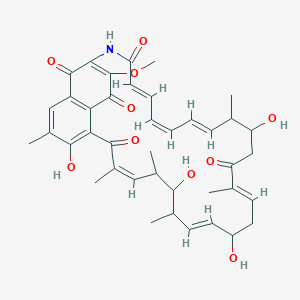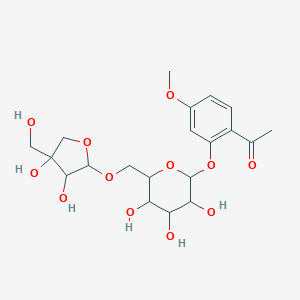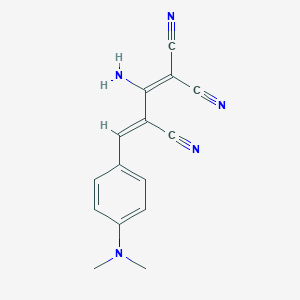![molecular formula C22H15Cl2N3O5S B217197 2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) CAS No. 103241-64-1](/img/structure/B217197.png)
2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) is a chemical compound that is commonly used in scientific research. This compound is also known as Acid Orange 7 and is used as a dye in various applications.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) involves the binding of the dye to the target molecule. The dye interacts with the target molecule and produces a color change that can be detected and quantified.
Biochemical and Physiological Effects:
2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) does not have any known biochemical or physiological effects. This compound is primarily used as a dye and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) in lab experiments include its high sensitivity and specificity for staining cells and tissues. The limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
For research involving 2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) include the development of new methods for its synthesis and the exploration of its potential applications in the detection and quantification of other biomolecules. Additionally, further research is needed to determine the potential toxicity of this compound and to develop safe handling and disposal methods.
Synthesemethoden
The synthesis method of 2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) involves the diazotization of 5-chloro-2-(2-chlorophenoxy)aniline followed by coupling with 2-naphthalenesulfonic acid. The resulting compound is then treated with sodium hydroxide to form the sodium salt.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) is commonly used in scientific research as a dye. This compound is used to stain cells and tissues for microscopic examination. Acid Orange 7 is also used in the detection of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
103241-64-1 |
|---|---|
Produktname |
2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1) |
Molekularformel |
C22H15Cl2N3O5S |
Molekulargewicht |
504.3 g/mol |
IUPAC-Name |
sodium;6-amino-5-[[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-20(32-19-4-2-1-3-15(19)24)17(10-13)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
OXNVYWGBVGZKAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)Cl |
Piktogramme |
Environmental Hazard |
Synonyme |
2-Naphthalenesulfonic acid, 6-amino-5-5-chloro-2-(2-chlorophenoxy)phenylazo-4-hydroxy-, monosodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



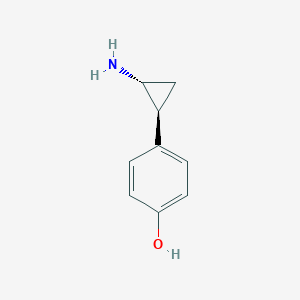
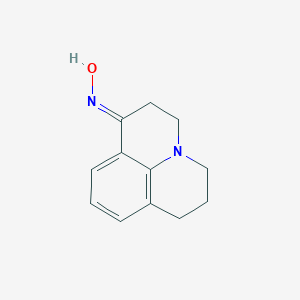
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
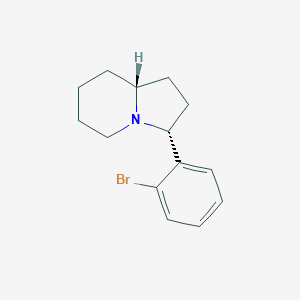

benzene](/img/structure/B217147.png)
